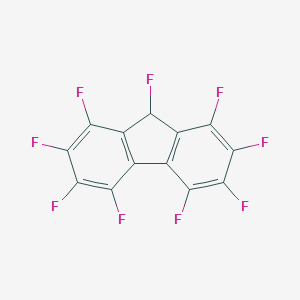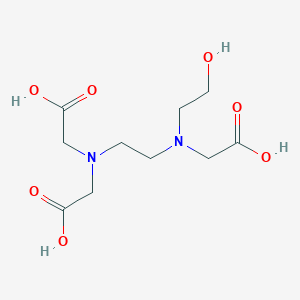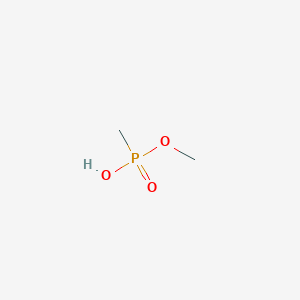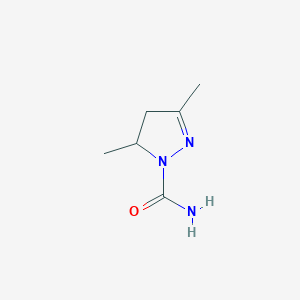
2-Pyrazoline-1-carboxamide, 3,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrazoline-1-carboxamide, 3,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazoline ring and a carboxamide group. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- is not yet fully understood. However, studies have suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and inhibiting angiogenesis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. The compound's anti-tubercular activity is believed to be due to its ability to inhibit the activity of enzymes involved in the biosynthesis of mycobacterial cell wall components.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- has no significant toxicity in vitro or in vivo. The compound has been found to be well-tolerated in animal models and has not shown any adverse effects on the liver or kidney function. Furthermore, the compound has been found to possess antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- in lab experiments is its high yield and purity. The compound is easy to synthesize and can be obtained in large quantities. Furthermore, the compound has shown promising results in various scientific research applications, making it a potential candidate for further studies.
One of the limitations of using 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- in lab experiments is its limited solubility in water. This can make it challenging to dissolve the compound in aqueous solutions, which are commonly used in lab experiments. Furthermore, the compound's mechanism of action is not yet fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-Pyrazoline-1-carboxamide, 3,5-dimethyl-. One potential direction is to further investigate the compound's anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore the compound's anti-inflammatory properties and its potential use in treating inflammation-related diseases. Furthermore, studies can be conducted to investigate the compound's potential use in treating tuberculosis and other infectious diseases. Overall, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- is a heterocyclic compound that has shown promising results in various scientific research applications. The compound can be synthesized using different methods and has a high yield and purity. Studies have shown that the compound possesses anti-inflammatory, anti-cancer, and anti-tubercular properties. Furthermore, the compound has no significant toxicity and is well-tolerated in animal models. Future research can explore the compound's potential use as a chemotherapeutic agent, its anti-inflammatory properties, and its potential use in treating infectious diseases.
Méthodes De Synthèse
The synthesis of 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- can be achieved through several methods, including the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with ammonia. Another method involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with hydroxylamine hydrochloride, followed by the reaction with acetic anhydride. The yield of the compound synthesized using these methods is high, and the purity can be improved using recrystallization.
Applications De Recherche Scientifique
2-Pyrazoline-1-carboxamide, 3,5-dimethyl- has shown potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tubercular properties. Studies have shown that the compound inhibits the growth of cancer cells and has the potential to be used as a chemotherapeutic agent. It has also been found to possess anti-inflammatory properties and can be used to treat inflammation-related diseases. Furthermore, the compound has been studied for its anti-tubercular properties and has shown promising results in inhibiting the growth of Mycobacterium tuberculosis.
Propriétés
Numéro CAS |
17014-31-2 |
|---|---|
Nom du produit |
2-Pyrazoline-1-carboxamide, 3,5-dimethyl- |
Formule moléculaire |
C6H11N3O |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
3,5-dimethyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C6H11N3O/c1-4-3-5(2)9(8-4)6(7)10/h5H,3H2,1-2H3,(H2,7,10) |
Clé InChI |
OSFYCQDPGDHQII-UHFFFAOYSA-N |
SMILES |
CC1CC(=NN1C(=O)N)C |
SMILES canonique |
CC1CC(=NN1C(=O)N)C |
Synonymes |
3,5-Dimethyl-2-pyrazoline-1-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



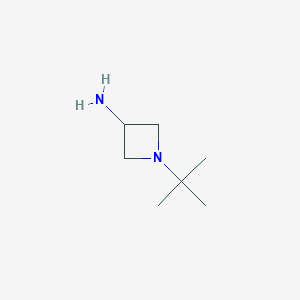
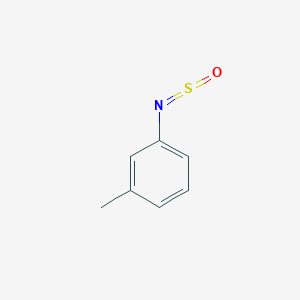
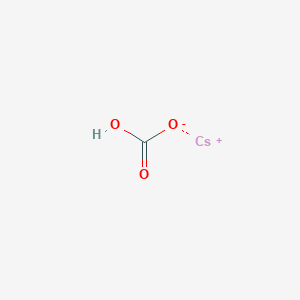
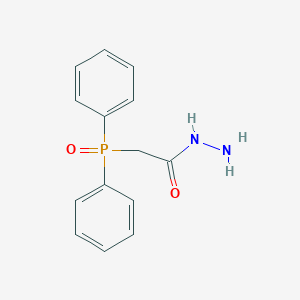
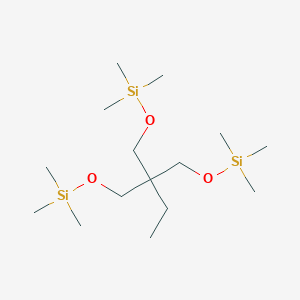
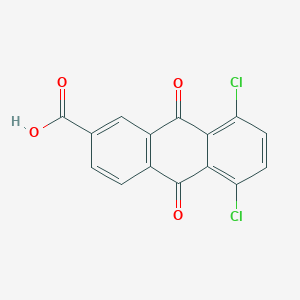
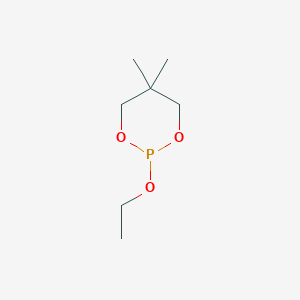
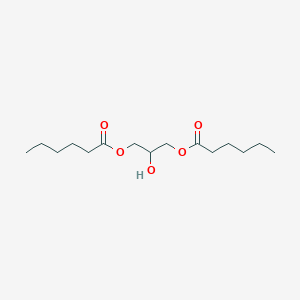
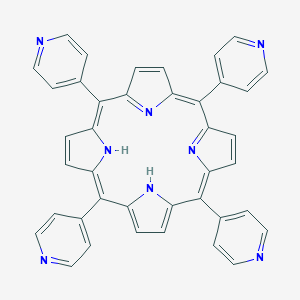

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
